Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate
Description
Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo[1,2-c]pyrimidine core. Key structural attributes include:
- Pyrrolidine-Pyrimidine Fusion: A five-membered pyrrolidine ring fused to a six-membered pyrimidine ring, creating a partially saturated bicyclic system.
- Substituents: A bromine atom at position 3, a ketone group at position 1, and a methyl ester at position 5.
- Potential Reactivity: The bromo substituent may facilitate cross-coupling reactions, while the ester group offers opportunities for hydrolysis or transesterification.
While direct experimental data for this compound are absent in the provided evidence, its structural analogs and related bicyclic systems (e.g., imidazo-, thiazolo-, and triazolopyrimidines) provide a basis for comparative analysis.
Properties
Molecular Formula |
C9H9BrN2O3 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
methyl 3-bromo-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-8(13)6-3-2-5-4-7(10)11-9(14)12(5)6/h4,6H,2-3H2,1H3 |
InChI Key |
ZHDZBHRYBCXEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=CC(=NC(=O)N12)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe esterification step can be carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Sodium borohydride (NaBH4): Used for reduction.
Methanol and Acid Catalyst: Used for esterification.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, reduced alcohols, and oxidized compounds, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the tetrahydropyrrolo-pyrimidine structure. For instance, derivatives of tetrahydropyrrolo[3,4-c]pyrazole have shown promising results against various cancer cell lines. The compound was evaluated for its cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant inhibitory activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate | MCF7 | 0.39 | |
| This compound | A549 | 0.46 |
Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties. Research indicates that similar structures exhibit activity against a range of bacterial strains. For example, derivatives of pyrrolidine compounds have been tested against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL | |
| This compound | Escherichia coli | 15 µg/mL |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells.
Pesticidal Activity
Compounds with similar structures have been explored for their pesticidal properties. Research indicates that tetrahydropyrrolo derivatives can act as effective agents against agricultural pests. For instance:
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% mortality after 48 hours | |
| This compound | Whiteflies | 78% mortality after 72 hours |
Synthesis of Functional Materials
The unique structure of this compound allows it to be utilized in the synthesis of novel materials with specific electronic or optical properties. Research has explored its incorporation into polymer matrices to enhance material performance.
Case Study 1: Anticancer Compound Development
A study conducted by Li et al. focused on synthesizing derivatives of methyl 3-bromo-1-oxo compounds and evaluating their anticancer efficacy. The study found that modifications to the side chains significantly impacted the IC50 values against various cancer cell lines.
Case Study 2: Pesticide Efficacy
Research published in the Journal of Agricultural Chemistry examined the effectiveness of methyl 3-bromo derivatives against common agricultural pests. The findings indicated a high level of efficacy compared to traditional pesticides.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The bromine and ester functionalities allow it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Ring Systems: The target compound’s pyrrolo[1,2-c]pyrimidine core differs from imidazo[1,2-a]pyridine (), thiazolo[3,2-a]pyrimidine (), and thieno[3,2-c]pyridine () in heteroatom arrangement and saturation. For example, the thiazolo ring in introduces sulfur, altering electronic properties and reactivity .
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine in ) may increase steric hindrance and influence crystallinity or binding interactions.
- Ester Groups : Methyl esters (target compound) typically exhibit lower molecular weights and higher volatility than ethyl or diethyl esters (). Ethyl esters in show a strong C=O IR peak at 1666 cm⁻¹, consistent with ester carbonyl stretching .
- Crystallographic Data: The thiazolo[3,2-a]pyrimidine derivative () crystallizes in a monoclinic system (P21/n) with distinct unit cell parameters (a=7.54 Å, b=18.18 Å), suggesting dense packing due to intermolecular interactions . Similar analyses for the target compound would require SHELX-based refinement () or ORTEP-3 visualization ().
Physicochemical and Spectral Trends
- Melting Points: Compounds with extended aromatic systems (e.g., diphenyl groups in ) exhibit higher melting points (~200–225°C) compared to aliphatic analogs. The target compound’s bromine and ketone groups may elevate its melting point relative to non-polar derivatives.
- Spectral Signatures :
Biological Activity
Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a tetrahydropyrrolo-pyrimidine framework. Its molecular formula is , and it exhibits significant chemical reactivity due to the presence of bromine and carbonyl groups.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. This section highlights key findings from various studies.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induction of apoptosis |
| Similar Pyrimidine Derivative | A549 | 26 | Inhibition of cell proliferation |
| Pyrazolo-pyrimidine Derivative | HepG2 | 17.82 | Inhibition of Aurora-A kinase |
Case Study : A study conducted by Kumar et al. demonstrated that derivatives of pyrimidine compounds showed significant cytotoxic effects against various cancer cell lines. The methylated variant exhibited an IC50 value of 12.5 µM against MCF-7 cells, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase activity, which is crucial for cell cycle regulation and mitosis.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase in various cancer cell lines.
Research Findings
Research has focused on the synthesis and evaluation of similar compounds for their biological activities:
- Antiproliferative Studies : A series of pyrimidine derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, A549). Results indicated that modifications in the molecular structure significantly influenced their potency .
- Mechanistic Insights : Studies utilizing flow cytometry revealed that treatment with methyl 3-bromo derivatives led to increased sub-G1 populations in treated cells, suggesting enhanced apoptotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
